

Ethyl 2-fluoronicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-fluoronicotinate*

Cat. No.: *B172736*

[Get Quote](#)

CAS Number: 113898-56-9

This technical guide provides a comprehensive overview of **Ethyl 2-fluoronicotinate**, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical and physical properties, provides detailed hypothetical experimental protocols, and explores its potential applications in medicinal chemistry.

Core Properties and Data

Ethyl 2-fluoronicotinate, with the IUPAC name ethyl 2-fluoropyridine-3-carboxylate, is a heterocyclic compound incorporating a fluorine atom at the 2-position of the pyridine ring.^[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.^{[2][3]}

Physicochemical Properties

Quantitative data for **Ethyl 2-fluoronicotinate** is primarily based on computed values. The following tables summarize the key physical and chemical properties.

Identifier	Value	Source
CAS Number	113898-56-9	PubChem[1]
Molecular Formula	C ₈ H ₈ FNO ₂	PubChem[1]
IUPAC Name	ethyl 2-fluoropyridine-3-carboxylate	PubChem[1]
Synonyms	Ethyl 2-fluoropyridine-3-carboxylate, 2-Fluoro-nicotinic acid ethyl ester	PubChem[1]

Computed Property	Value	Source
Molecular Weight	169.15 g/mol	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	169.0539069 g/mol	PubChem[1]
Monoisotopic Mass	169.0539069 g/mol	PubChem[1]
Topological Polar Surface Area	39.2 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Note: Experimental data for properties such as boiling point, melting point, and density are not readily available in public databases.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Ethyl 2-fluoronicotinate** are not explicitly documented in readily accessible literature. However, based on established

organic chemistry principles and procedures for analogous compounds, the following hypothetical protocols are provided for guidance.

Synthesis of Ethyl 2-fluoronicotinate

A plausible synthetic route to **Ethyl 2-fluoronicotinate** involves the esterification of 2-fluoronicotinic acid.

Reaction:

Materials:

- 2-Fluoronicotinic acid
- Anhydrous Ethanol
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate (saturated aqueous solution)
- Anhydrous Magnesium Sulfate
- Toluene (or other suitable solvent)
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoronicotinic acid in an excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **Ethyl 2-fluoronicotinate** by vacuum distillation or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the $-\text{CH}_2-$ group and a triplet for the $-\text{CH}_3$ group) and three distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atom and the ester group.
- ^{13}C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

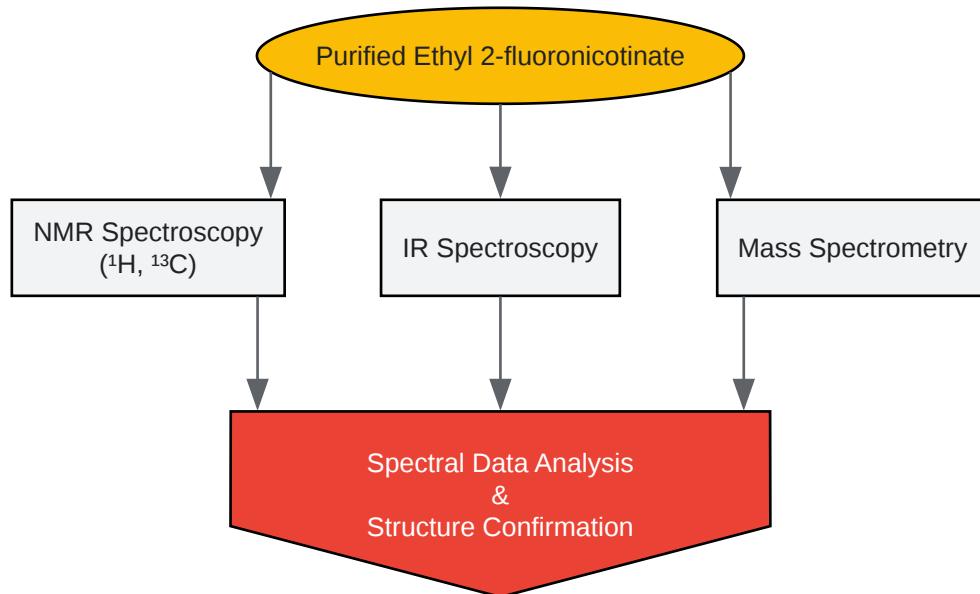
Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the $\text{C}=\text{O}$ stretch of the ester group (typically around $1720\text{-}1740\text{ cm}^{-1}$), C-O single bond stretches, C-F stretch, and aromatic C-H and C=C/C=N stretches.

Mass Spectrometry (MS):

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M^+) at $\text{m/z} = 169$. The fragmentation pattern would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) or the entire ester group.

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 2-fluoronicotinate**.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Typical analytical workflow for structure confirmation.

Applications in Drug Development

Fluorinated pyridine derivatives are of significant importance in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[2][3]

While specific biological activities or signaling pathway involvement for **Ethyl 2-fluoronicotinate** are not widely reported, its structural motif is present in a variety of biologically active compounds. It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the 2-fluoro substituent allows for nucleophilic aromatic substitution reactions, providing a handle to introduce diverse functionalities.

Researchers in drug discovery can utilize **Ethyl 2-fluoronicotinate** as a starting material for the synthesis of libraries of novel compounds to be screened for various biological targets. Its derivatives could potentially be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The strategic placement of the fluorine atom makes it an attractive building block for creating drug candidates with improved pharmacokinetic and pharmacodynamic profiles.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-fluoronicotinate | C8H8FNO2 | CID 14296371 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl 2-fluoronicotinate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172736#ethyl-2-fluoronicotinate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com